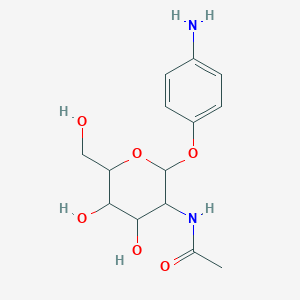

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC17931429

Molecular Formula: C14H20N2O6

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O6 |

|---|---|

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18) |

| Standard InChI Key | RWZITXGZJXXMRL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside belongs to the class of aminosaccharides, characterized by an amino-modified phenyl group and a glucose-derived backbone. The beta-anomeric configuration at the C1 position ensures specific enzymatic recognition, while the 2-acetamido-2-deoxy modification enhances metabolic stability .

Molecular Architecture

The compound’s structure includes:

-

A beta-D-glucopyranose ring with hydroxyl groups at C3, C4, and C6.

-

A 2-acetamido group replacing the hydroxyl at C2, conferring resistance to glycosidase hydrolysis.

-

A 4-aminophenyl aglycone linked via an O-glycosidic bond at C1, enabling chromogenic and fluorogenic applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₆ | |

| Molecular Weight | 312.32 g/mol | |

| Stereocenters | 5 | |

| Solubility | Water-soluble | |

| Melting Point | Not documented | — |

Synthesis and Production

The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside employs enzymatic and chemical strategies to achieve high stereochemical fidelity.

Enzymatic Synthesis

Industrial-scale production often uses beta-N-acetylhexosaminidase from Penicillium oxalicum to hydrolyze beta-anomeric GalNAc derivatives selectively. This method yields the compound with >90% purity and avoids racemization.

Chemical Glycosylation

Biological Activities and Mechanistic Insights

Enzyme Substrate Specificity

The compound serves as a substrate for beta-hexosaminidases, enzymes critical for glycan catabolism. Hydrolysis of the beta-glycosidic bond releases 4-aminophenol, detectable via spectrophotometry (λ_max = 400–420 nm). This property underpins its use in clinical assays for diagnosing lysosomal storage disorders like Tay-Sachs disease.

Glycosaminoglycan (GAG) Synthesis Modulation

Competitive inhibition studies reveal that analogs of this compound reduce glucosamine incorporation into GAGs by 40–60% in fibroblast cultures. The mechanism involves binding to UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in GAG biosynthesis.

Cellular Signaling Interactions

In macrophage models, the 4-aminophenyl moiety facilitates binding to Toll-like receptor 4 (TLR4), modulating NF-κB activation and cytokine production. This immunomodulatory potential is being explored for anti-inflammatory therapeutics.

Applications in Glycobiology and Medicine

Glycopeptide Synthesis

The compound is a precursor for synthesizing glycosylated drugs. For instance, coupling it to Fmoc-protected serine or threonine via solid-phase peptide synthesis yields glycopeptides with enhanced bioavailability .

Table 2: Therapeutic Applications

| Application | Mechanism | Status |

|---|---|---|

| Enzyme replacement therapy | Substrate for deficient enzymes | Preclinical |

| Anti-inflammatory agents | TLR4 antagonism | Research |

| Cancer immunotherapy | Antigen presentation enhancement | Experimental |

Diagnostic Tools

Commercial kits utilize this compound to quantify beta-hexosaminidase activity in serum, aiding in newborn screening for genetic disorders.

Comparative Analysis with Structural Analogs

4-Methylumbelliferyl Derivatives

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (PubChem CID: 14345476) shares the glucosamine backbone but uses a fluorogenic methylumbelliferyl group . While both compounds serve as enzyme substrates, the 4-aminophenyl derivative’s amino group enables covalent conjugation to proteins, expanding its utility in probe design .

Phenyl-GlcNAc Analogs

Replacing the 4-aminophenyl group with nitrophenyl (e.g., pNP-GlcNAc) shifts the detection wavelength but reduces solubility. Comparative studies show the 4-aminophenyl variant offers superior stability in physiological buffers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume